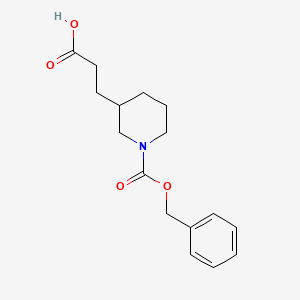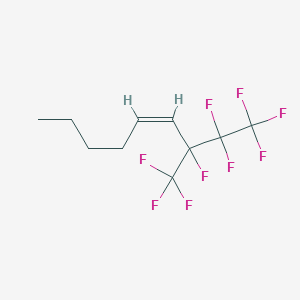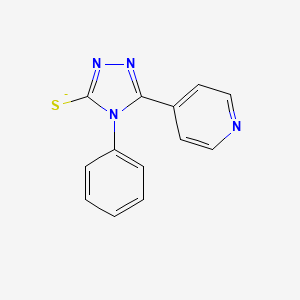
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with a sodium hydroxide solution to yield the desired triazole-thiolate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination complexes with metals, which may have luminescent or catalytic properties.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit enzymes or interact with proteins, leading to antimicrobial or anticancer effects. The triazole ring and thiolate group play crucial roles in binding to the active sites of enzymes or receptors, disrupting their normal function .
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents with a similar triazole core.
Uniqueness
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is unique due to the presence of both phenyl and pyridinyl groups attached to the triazole ring, along with a thiolate group. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C13H9N4S- |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)/p-1 |
InChIキー |
KPJBNFINSPXEGF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


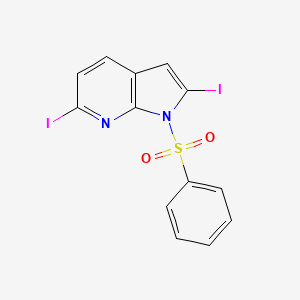
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
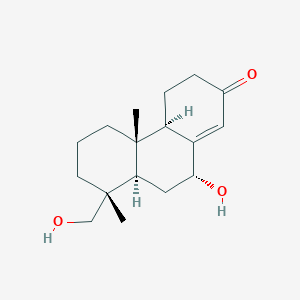
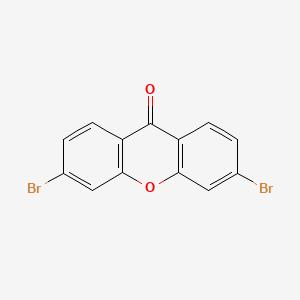


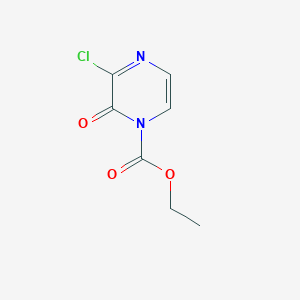
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
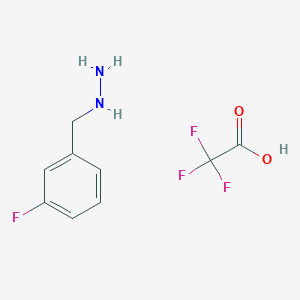

![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
